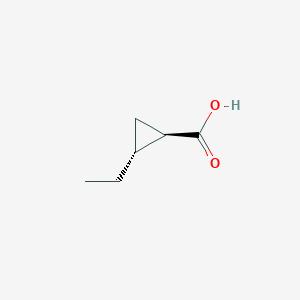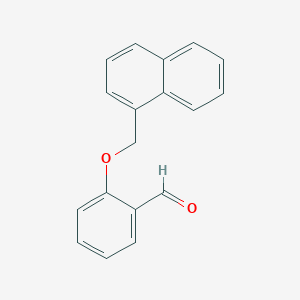![molecular formula C13H21NO4 B2784274 Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate CAS No. 827599-20-2](/img/structure/B2784274.png)
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl endo-3-Boc-3-azabicyclo [3.1.0]hexane-6-carboxylate is a chemical compound with the CAS Number: 827599-20-2 . It has a molecular weight of 255.31 . It is solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate can be achieved through the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This process can be conducted under low catalyst loadings of 0.005 mol % . By choosing the appropriate catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 255.31 .作用機序
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is believed to act by binding to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to the production of specific hormones, enzymes, and other molecules, which can have a range of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-fungal and anti-bacterial properties, as well as to have a positive effect on the immune system.
実験室実験の利点と制限
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is a useful compound for lab experiments due to its ability to form strong bonds with other molecules. It is also relatively easy to synthesize and can be used to synthesize a wide range of molecules. However, it is important to note that this compound is a highly toxic compound and should be handled carefully in the laboratory.
将来の方向性
There are a number of potential future directions for research involving Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate. These include further research into its anti-inflammatory and anti-cancer properties, as well as further exploration of its potential use in drug development and medical research. Additionally, further research could be done into the mechanism of action of this compound, as well as its potential uses in other fields, such as organic synthesis and materials science.
合成法
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide to produce an ether. Other methods include the use of lithium aluminum hydride, Grignard reagents, and alkylation reactions.
科学的研究の応用
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research. It is used as a building block for the synthesis of complex molecules, and is also used in the development of drugs and other pharmaceuticals. In addition, this compound is used in medical research, as it has been shown to have anti-inflammatory and anti-cancer properties.
Safety and Hazards
特性
IUPAC Name |
3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCEXYKMJZFEE-ULKQDVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one](/img/structure/B2784194.png)
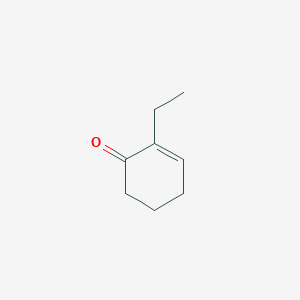

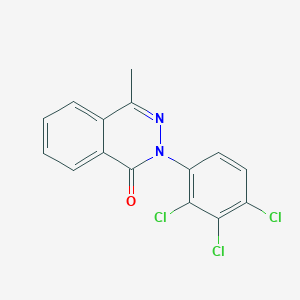

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2784204.png)
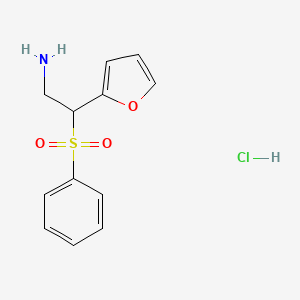
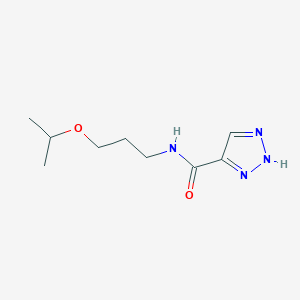
![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)
![N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2784209.png)
